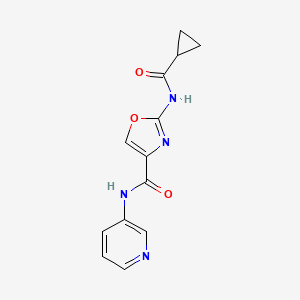

2-(cyclopropanecarboxamido)-N-(pyridin-3-yl)oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropanecarboxamido)-N-(pyridin-3-yl)oxazole-4-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to a class of compounds known as Janus kinase (JAK) inhibitors, which are designed to target specific enzymes involved in the immune response.

Scientific Research Applications

Modular Synthesis and Catalysis

The compound's core structure, akin to oxazole derivatives, plays a crucial role in modular synthesis techniques. For instance, oxazole synthesis through [3 + 2] annulation involves terminal alkynes and carboxamides, where gold-catalyzed oxidation strategies are employed. The presence of bidentate ligands, such as P,N- or P,S-bidentate ligands, significantly tempers the reactivities of in-situ-generated gold carbenes, facilitating the formation of oxazole rings. This methodology opens new avenues for applying oxidative gold catalysis in novel method development, underscoring the importance of 2-(cyclopropanecarboxamido)-N-(pyridin-3-yl)oxazole-4-carboxamide's structural analogs in catalysis and synthesis (Luo et al., 2012).

Anticancer Research

Gold(III) complexes, including those with oxazoline and pyridine derivatives, demonstrate significant potential as cytotoxic and anticancer agents. The biological and pharmacological behaviors of these complexes, especially their interactions with model proteins and their antiproliferative properties against various cancer cell lines, underscore the potential of this compound related compounds in anticancer research. The ability of these compounds to overcome cisplatin resistance is particularly noteworthy, highlighting their therapeutic potential (Maiore et al., 2012).

Enzyme Inhibition and Molecular Docking Studies

The synthesis of derivatives and analogs of this compound has been explored for their inhibitory activities against enzymes like α-glucosidase. These studies not only provide insights into the compound's potential therapeutic applications but also offer a basis for in silico studies, including molecular docking, to elucidate the interactions at the molecular level. Such research aids in understanding the binding modes and inhibitory mechanisms of these compounds, offering a foundation for the development of new inhibitors (Al-Majid et al., 2019).

Heterocyclic Compound Synthesis

The structural flexibility of this compound and its analogs facilitates the synthesis of a wide range of heterocyclic compounds. These syntheses often involve catalytic oxidative cyclization and alkoxycarbonylation, leading to the formation of diverse heterocycles such as tetrahydrofurans, dioxolanes, oxazolines, and pyridinediones. Such methodologies underscore the compound's utility in the synthesis of complex heterocyclic frameworks, which are of significant interest in pharmaceutical and materials science research (Bacchi et al., 2005).

properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-pyridin-3-yl-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c18-11(8-3-4-8)17-13-16-10(7-20-13)12(19)15-9-2-1-5-14-6-9/h1-2,5-8H,3-4H2,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEZTRQSKDMETE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-7-(2-methoxyethyl)-3-methyl-1,3, 7-trihydropurine-2,6-dione](/img/structure/B2904153.png)

![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2904165.png)

![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)